molecular formula C140H218N42O46 B595451 ACETYL-AMYLIN (8-37) (HUMAN) CAS No. 178603-79-7

ACETYL-AMYLIN (8-37) (HUMAN)

Cat. No. B595451
CAS RN: 178603-79-7
M. Wt: 3225.532
InChI Key: NIRUKDPRGCIIJB-KPAXONNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl-Amylin (8-37) (human) is a specific amylin antagonist . It is a peptide fragment of amylin with the first seven amino acids removed, including the disulphide bridge, that acts as an amylin receptor antagonist .

Scientific Research Applications

Neuroendocrine Hormone Amylin in Diabetes

Pramlintide as Adjunctive Therapy in Diabetes

Pramlintide, a synthetic analog of amylin, is utilized in conjunction with premeal insulin for patients with type 1 and type 2 diabetes. This research reviews pramlintide's pharmacology, pharmacokinetics, dosing, clinical trials, safety, contraindications, and drug interactions, providing comprehensive insights into its application in diabetes treatment. The study suggests that pramlintide, by mimicking amylin's actions, significantly reduces postprandial blood glucose levels, A1C, and potentially aids in weight management, marking its importance in diabetes management (G. Ryan, T. A. Briscoe, L. Jobe, 2008).

Multifunctional Agents in Alzheimer's Disease

Research into multifunctional agents, particularly those based on tacrine, a well-known Acetylcholinesterase inhibitor, continues to be a significant area of interest. These agents, including modifications and derivatives of tacrine, show potential in addressing Alzheimer's Disease by inhibiting various pathological mechanisms, such as β-amyloid aggregation and monoamino oxidase activities. This ongoing development underscores the possibility of employing multifunctional agents, potentially inclusive of amylin analogs, in combating neurodegenerative diseases (A. Milelli, A. De Simone, Nicole Ticchi, Huan Chen, Nibal Betari, V. Andrisano, V. Tumiatti, 2017).

Amylin in Canine Degenerative Myelopathy

Canine degenerative myelopathy (CDM) shares similarities with human amyotrophic lateral sclerosis (ALS), including the involvement of the superoxide dismutase 1 (SOD1) mutation and similar neuropathologic findings. This analogy provides a unique perspective on amylin's role and its potential implications in neurodegenerative diseases, offering insights that could be beneficial for human ALS research and treatment approaches (R. Nardone, Y. Höller, Alexandra Taylor, P. Lochner, F. Tezzon, S. Golaszewski, Francesco Brigo, E. Trinka, 2016).

Safety and Hazards

The safety data sheet for Acetyl-Amylin (8-37) (human) can be found online . It is recommended to handle the substance according to the instructions provided in the safety data sheet .

Future Directions

Amylin is an important hormone that is co-localized, copackaged, and co-secreted with insulin from pancreatic β-cells . It has great potential to target metabolic diseases. The pathological findings and physiological functions of amylin have led to the introduction of pramlintide, an amylin analog, for the treatment of diabetes . Understanding the importance of transitioning from pathology to physiology and pharmacology can provide novel insight into diabetes mellitus and Alzheimer’s disease .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Acetyl-Amylin (8-37) (Human) involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-protected amino acids (Fmoc-AA-OH)", "Resin (Wang resin or equivalent)", "Coupling reagents (DIC, HBTU, HATU, etc.)", "Cleavage reagents (TFA, scavengers, etc.)", "Protecting groups (Boc, tBu, etc.)", "Solvents (DMF, DCM, MeOH, etc.)" ], "Reaction": [ "Activation of the resin with a suitable linker (e.g. Wang resin)", "Fmoc deprotection with a base (e.g. piperidine) to expose the amine group", "Coupling of the first amino acid to the resin using a coupling reagent", "Repetitive cycles of Fmoc deprotection and amino acid coupling until the desired sequence is obtained", "Acetylation of the N-terminus with acetic anhydride and a base (e.g. DIPEA)", "Cleavage of the peptide from the resin using cleavage reagents", "Purification of the crude peptide by HPLC or other suitable methods" ] }

CAS RN

178603-79-7

Molecular Formula

C140H218N42O46

Molecular Weight

3225.532

InChI

InChI=1S/C140H218N42O46/c1-20-66(12)108(136(225)170-83(41-62(4)5)120(209)173-95(57-185)132(221)176-97(59-187)133(222)182-111(72(18)190)139(228)172-92(51-103(146)198)127(216)177-106(64(8)9)134(223)153-54-105(200)158-93(55-183)129(218)169-91(50-102(145)197)128(217)181-110(71(17)189)138(227)161-81(112(147)201)43-76-33-35-78(192)36-34-76)179-115(204)68(14)156-104(199)53-152-116(205)85(44-74-28-23-21-24-29-74)165-124(213)89(48-100(143)195)167-125(214)90(49-101(144)196)168-130(219)94(56-184)175-131(220)96(58-186)174-122(211)87(46-77-52-150-60-154-77)171-135(224)107(65(10)11)178-126(215)84(42-63(6)7)164-121(210)86(45-75-30-25-22-26-31-75)166-123(212)88(47-99(142)194)162-113(202)69(15)157-119(208)82(40-61(2)3)163-117(206)79(32-27-39-151-140(148)149)159-118(207)80(37-38-98(141)193)160-137(226)109(70(16)188)180-114(203)67(13)155-73(19)191/h21-26,28-31,33-36,52,60-72,79-97,106-111,183-190,192H,20,27,32,37-51,53-59H2,1-19H3,(H2,141,193)(H2,142,194)(H2,143,195)(H2,144,196)(H2,145,197)(H2,146,198)(H2,147,201)(H,150,154)(H,152,205)(H,153,223)(H,155,191)(H,156,199)(H,157,208)(H,158,200)(H,159,207)(H,160,226)(H,161,227)(H,162,202)(H,163,206)(H,164,210)(H,165,213)(H,166,212)(H,167,214)(H,168,219)(H,169,218)(H,170,225)(H,171,224)(H,172,228)(H,173,209)(H,174,211)(H,175,220)(H,176,221)(H,177,216)(H,178,215)(H,179,204)(H,180,203)(H,181,217)(H,182,222)(H4,148,149,151)/t66-,67-,68-,69-,70+,71+,72+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,106-,107-,108-,109-,110-,111-/m0/s1

InChI Key

NIRUKDPRGCIIJB-KPAXONNNSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.